![molecular formula C5H5NS2 B14177838 2H,5H-[1,3]Dithiolo[4,5-c]pyrrole CAS No. 851346-12-8](/img/structure/B14177838.png)
2H,5H-[1,3]Dithiolo[4,5-c]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-1,3-Dithiolo[4,5-c]pyrrole is a heterocyclic compound with the molecular formula C5H5NS2 and a molecular weight of 143.23 g/mol . This compound features a unique structure that includes both sulfur and nitrogen atoms within a five-membered ring, making it an interesting subject for various chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,3-Dithiolo[4,5-c]pyrrole typically involves the use of precursor compounds such as N-tosyl-(1,3)-dithiolo[4,5-c]pyrrole-2-one . This precursor can be synthesized on a large scale (>20 g) using a variety of methods, including homocoupling reactions and cross-coupling reactions with 1,3-dithiole-2-thiones . The reaction conditions often involve the use of protecting groups and catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and copper-mediated Ullman-type reactions .
Industrial Production Methods
While specific industrial production methods for 5H-1,3-Dithiolo[4,5-c]pyrrole are not widely documented, the large-scale synthesis of its precursors suggests that similar methods could be adapted for industrial production. The use of scalable reactions and readily available starting materials makes it feasible for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
5H-1,3-Dithiolo[4,5-c]pyrrole undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly N-arylation, can be performed using aryl halides and copper-mediated Ullman-type reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: For oxidation reactions.
Reducing agents: For reduction reactions.
Aryl halides and copper catalysts: For substitution reactions.
Major Products
The major products formed from these reactions include various functionalized derivatives of 5H-1,3-Dithiolo[4,5-c]pyrrole, which can be used in further chemical studies and applications .
Aplicaciones Científicas De Investigación
5H-1,3-Dithiolo[4,5-c]pyrrole has a wide range of scientific research applications, including:
Biology: The compound’s unique structure makes it a subject of interest in the study of biological interactions and potential medicinal applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique electronic properties.
Industry: It is used in the development of advanced materials and sensors.
Mecanismo De Acción
The mechanism of action of 5H-1,3-Dithiolo[4,5-c]pyrrole involves its ability to undergo oxidation and reduction reactions, forming radical cations and dications. These species can interact with various molecular targets and pathways, making the compound useful in the study of charge-transfer complexes and electronic materials .
Comparación Con Compuestos Similares
Similar Compounds
Tetrathiafulvalene (TTF): Known for its strong electron-donor properties and applications in molecular electronics.
Monopyrrolotetrathiafulvalenes (MPTTFs): These compounds have extended π-systems and better π-stacking capabilities compared to TTF.
Bispyrrolotetrathiafulvalenes (BPTTFs): Similar to MPTTFs but with additional functionalization possibilities.
Uniqueness
5H-1,3-Dithiolo[4,5-c]pyrrole is unique due to its specific structure that includes both sulfur and nitrogen atoms within a five-membered ring. This structure imparts unique electronic properties, making it valuable for various applications in chemistry, biology, medicine, and industry .
Propiedades
Número CAS |
851346-12-8 |
|---|---|
Fórmula molecular |
C5H5NS2 |
Peso molecular |
143.2 g/mol |
Nombre IUPAC |
5H-[1,3]dithiolo[4,5-c]pyrrole |
InChI |
InChI=1S/C5H5NS2/c1-4-5(2-6-1)8-3-7-4/h1-2,6H,3H2 |
Clave InChI |
VUBUTPCJFOWZHW-UHFFFAOYSA-N |
SMILES canónico |
C1SC2=CNC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


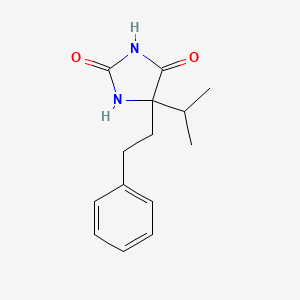
![N-[(1R)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide](/img/structure/B14177773.png)
![1-[(6-Chloro-1H-indol-3-yl)methyl]-4-(4-methylphenyl)piperidin-4-ol](/img/structure/B14177781.png)
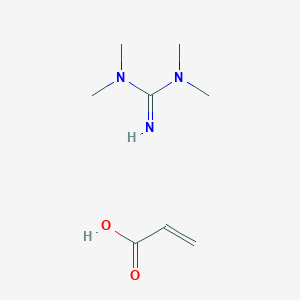
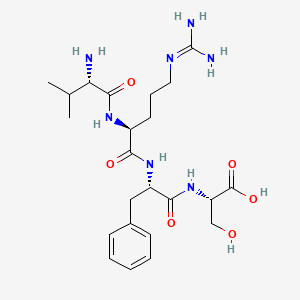

![(5R)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal](/img/structure/B14177795.png)
![tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene](/img/structure/B14177802.png)
![3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14177809.png)
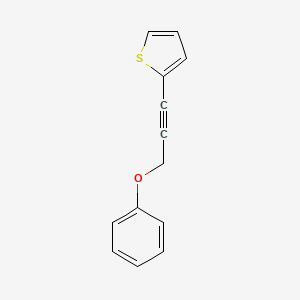
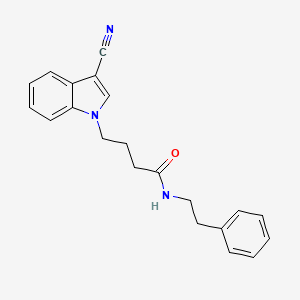
![4-{(E)-[(4-Cyanatophenyl)imino]methyl}phenyl cyanate](/img/structure/B14177833.png)
![3H-1,2,4-Dithiazol-5-amine, 3-[(2,4-diethoxyphenyl)imino]-N-phenyl-](/img/structure/B14177842.png)
![{(2,5-Dibromo-1,4-phenylene)bis[(ethyne-2,1-diyl)-2,1-phenylene]}bis[ethoxy(dimethyl)silane]](/img/structure/B14177856.png)
